N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide
Description
The compound N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a pyrroloquinoline sulfonamide derivative characterized by a fused tricyclic scaffold with a sulfonamide group at the 8-position and a 4-ethylphenyl substituent. Pyrroloquinoline derivatives are notable for their diverse bioactivities, including enzyme inhibition, receptor antagonism, and antifungal applications .
Properties
IUPAC Name |
N-(4-ethylphenyl)-11-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-triene-6-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-2-13-3-6-16(7-4-13)20-25(23,24)17-11-14-5-8-18(22)21-10-9-15(12-17)19(14)21/h3-4,6-7,11-12,20H,2,5,8-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMJMOGJGVNUNKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NS(=O)(=O)C2=CC3=C4C(=C2)CCN4C(=O)CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of this compound are likely to be enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various physiological processes. Carbonic anhydrase is involved in maintaining acid-base balance in the body, while dihydropteroate synthetase is essential for the synthesis of folate, a vital nutrient.
Mode of Action
The compound interacts with its targets by inhibiting their activity. The sulfonamide moiety in the compound is structurally similar to para-aminobenzoic acid (PABA), a substrate for dihydropteroate synthetase. This similarity allows the compound to competitively inhibit the enzyme, thereby disrupting folate synthesis.
Biochemical Pathways
By inhibiting dihydropteroate synthetase, the compound disrupts the folate synthesis pathway . This leads to a decrease in the levels of dihydrofolate and tetrahydrofolate, which are essential for DNA synthesis and cell division. The inhibition of carbonic anhydrase affects the carbon dioxide hydration and bicarbonate buffering system , potentially impacting various physiological processes such as respiration and pH regulation.
Pharmacokinetics
Sulfonamides generally have good oral bioavailability and are distributed widely in the body. They are primarily excreted unchanged in the urine. The compound’s ADME properties could be influenced by its chemical structure, particularly the presence of the quinoline and sulfonamide moieties.
Result of Action
The inhibition of dihydropteroate synthetase by the compound can lead to a decrease in bacterial DNA synthesis and cell division, providing a potential antibacterial effect. The inhibition of carbonic anhydrase could have various effects depending on the specific isoform of the enzyme that is targeted.
Biological Activity
N-(4-ethylphenyl)-4-oxo-1,2,5,6-tetrahydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including anticancer and antimicrobial activities. The focus will be on synthesizing data from various studies to provide a comprehensive overview of its efficacy.
Chemical Structure and Properties
The compound is characterized by the following molecular formula and weight:
- Molecular Formula: CHNOS
- Molecular Weight: 304.36 g/mol
Anticancer Activity
Recent studies have highlighted the anticancer properties of various quinoline derivatives, including those similar to this compound. For instance, compounds with similar structures have shown promising results against different cancer cell lines:
| Compound Name | Cancer Cell Lines Tested | IC (µM) | Mechanism of Action |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline-5-sulfonamide | C-32 (melanoma), MDA-MB-231 (breast), A549 (lung) | < 100 | Induced apoptosis via P53 and P21 activation |
| N-(4-methylphenyl)-quinoline derivatives | Various cancer lines | Varies | Inhibition of cell proliferation |
In one study, a derivative similar to N-(4-ethylphenyl)-4-oxo demonstrated significant cytotoxicity against human breast adenocarcinoma cells (MDA-MB-231) with an IC value comparable to established chemotherapeutic agents like cisplatin and doxorubicin . The mechanism involved the modulation of cell cycle regulators and apoptosis-related proteins.
Antimicrobial Activity
The antimicrobial efficacy of sulfonamide derivatives has also been documented. Compounds structurally related to N-(4-ethylphenyl)-4-oxo have shown activity against both Gram-positive and Gram-negative bacteria:
| Compound Name | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|---|
| 8-hydroxy-N-methyl-N-(prop-2-yn-1-yl)quinoline | MRSA, Staphylococcus aureus ATCC 29213 | 32 µg/mL | Bactericidal |
| N-(4-chlorophenyl)sulfonamide derivatives | Enterococcus faecalis ATCC 29212 | 16 µg/mL | Bacteriostatic |
The presence of the sulfonamide group is crucial for the antibacterial activity observed in these compounds. Studies indicate that modifications in the phenolic groups significantly affect their efficacy .
Case Studies
-
Anticancer Efficacy Study
- Researchers synthesized a series of pyrroloquinoline derivatives and evaluated their anticancer properties against multiple cell lines. The most potent compound exhibited an IC value below 50 µM in MDA-MB-231 cells.
- Findings: The compound induced apoptosis through the mitochondrial pathway and downregulated anti-apoptotic proteins such as BCL-2.
-
Antimicrobial Activity Assessment
- A study tested several derivatives against MRSA and other resistant strains. The results indicated that modifications in the ethyl group enhanced activity against resistant strains.
- Findings: Compounds with longer alkyl chains showed improved penetration in bacterial membranes.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural features and properties of the target compound with its closest analogs:
Notes:
- The target compound’s molecular weight is estimated based on its formula (C₁₉H₂₁N₂O₃S).
- logP for the target is predicted to be lower than the phenoxyphenyl analog due to reduced aromaticity in the 4-ethylphenyl group .
Key Differentiators
- Bioactivity : Sulfonamide derivatives generally exhibit enhanced hydrogen-bonding capacity vs. alkoxy or carbonyl analogs, favoring protein-targeted interactions .
- Synthetic Flexibility : The allyl and phenylpropyl analogs demonstrate the ease of modifying the sulfonamide substituent for structure-activity studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
